N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea
Description
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea is a complex organic compound with a unique structure that includes a pyridine ring substituted with a propylsulfanyl group and an oxyphenyl urea moiety
Properties
CAS No. |
57191-00-1 |
|---|---|
Molecular Formula |
C17H21N3O2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-(6-propylsulfanylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C17H21N3O2S/c1-4-12-23-16-7-5-6-15(19-16)22-14-10-8-13(9-11-14)18-17(21)20(2)3/h5-11H,4,12H2,1-3H3,(H,18,21) |
InChI Key |
ITTMAKJUHBRUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC(=N1)OC2=CC=C(C=C2)NC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring substituted with the propylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a propylthiol is reacted with a halogenated pyridine under basic conditions.
Next, the oxyphenyl urea moiety is introduced through a coupling reaction. This can be done by reacting the substituted pyridine with an isocyanate derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N,N-Dimethyl-N’-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.
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